

Application Notes and Protocols: In Vitro Platelet Aggregation Assay with Semotiadil Fumarate

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Compound of Interest

Compound Name: *Semotiadil recemate fumarate*

Cat. No.: *B1662754*

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Introduction

Semotiadil fumarate (SD-3211) is a benzothiazine derivative and a potent calcium channel blocker that has demonstrated significant antiplatelet activity.^[1] It effectively inhibits platelet aggregation induced by a variety of agonists, including adenosine diphosphate (ADP), collagen, arachidonic acid (AA), and platelet-activating factor (PAF).^[1] This document provides detailed application notes and protocols for performing in vitro platelet aggregation assays with Semotiadil fumarate, intended to guide researchers in evaluating its antiplatelet efficacy. The protocols are based on the established light transmission aggregometry (LTA) method, which is the gold standard for assessing platelet function.

Data Presentation

While specific IC₅₀ values for Semotiadil fumarate are not readily available in the public domain, research indicates a dose-dependent inhibition of platelet aggregation across a concentration range of 1×10^{-7} M to 1×10^{-3} M.^[1] The antiaggregatory potency of Semotiadil is noted to be comparable to diltiazem and greater than amlodipine and nifedipine.^[1] The following table summarizes the observed inhibitory effects.

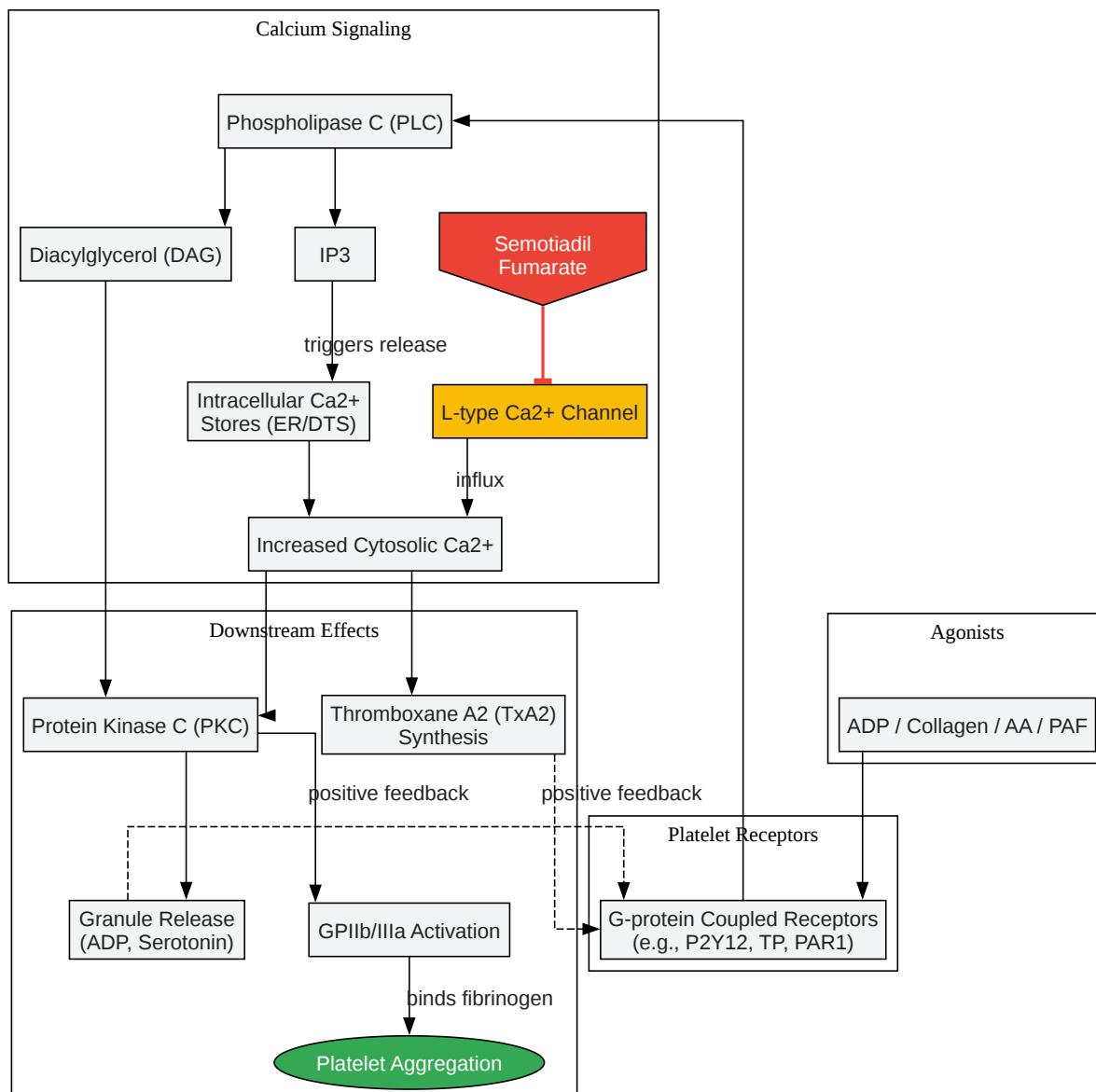
Agonist	Semotiadil Fumarate Concentration Range Showing Inhibition	Qualitative Inhibitory Effect
ADP	1×10^{-7} M to 1×10^{-3} M	Dose-dependent inhibition[1]
Collagen	1×10^{-7} M to 1×10^{-3} M	Dose-dependent inhibition[1]
Arachidonic Acid (AA)	1×10^{-7} M to 1×10^{-3} M	Dose-dependent inhibition[1]
Platelet-Activating Factor (PAF)	1×10^{-7} M to 1×10^{-3} M	Dose-dependent inhibition[1]

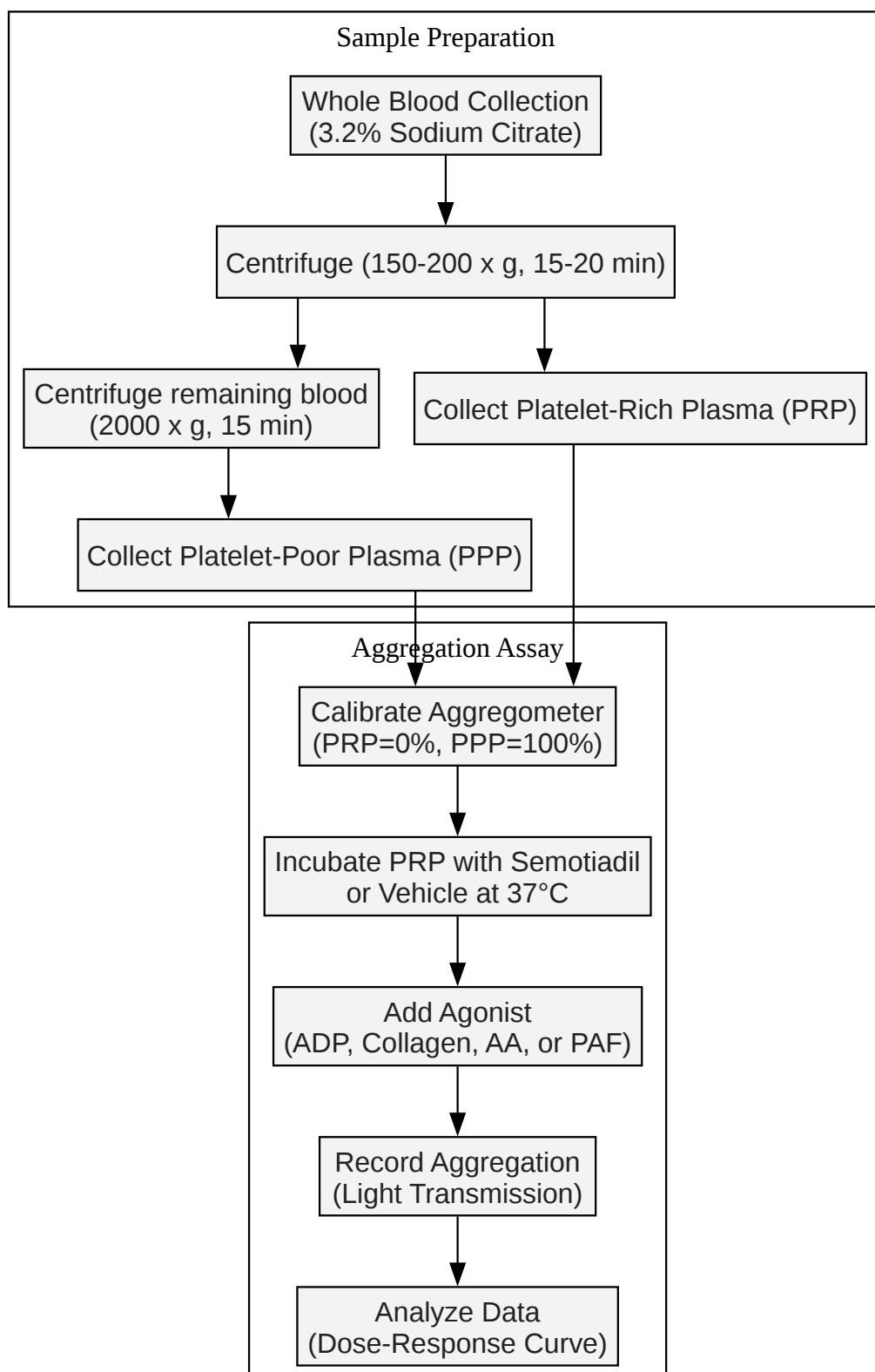
Mechanism of Action

Semotiadil fumarate's primary mechanism of action as an antiplatelet agent is through the blockade of voltage-dependent L-type calcium channels on the platelet membrane. This inhibition of calcium influx is a critical step in preventing platelet activation and subsequent aggregation. The influx of extracellular calcium and the release of calcium from intracellular stores are essential for various downstream signaling events that lead to platelet shape change, granule release, and the conformational activation of glycoprotein IIb/IIIa receptors, which are necessary for fibrinogen binding and platelet aggregation.

Signaling Pathways

The following diagrams illustrate the general signaling pathways of platelet activation and the proposed sites of action for Semotiadil fumarate.



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References

- 1. Antiplatelet activity of semotiadil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
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